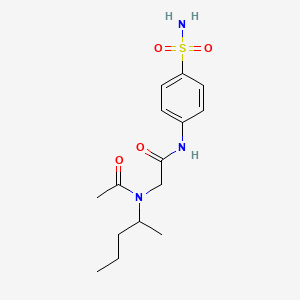
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetyl group, a methylbutyl group, an aminosulfonyl group, and a phenylacetamide backbone. Its intricate molecular arrangement makes it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of 1-methylbutylamine, followed by the introduction of the aminosulfonyl group and the phenylacetamide backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as enhanced efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can lead to more sustainable and cost-effective production methods .
Chemical Reactions Analysis
Types of Reactions
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetyl(1-methylpropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide
- 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)propionamide
- 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)butyramide
Uniqueness
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide stands out due to its specific molecular structure, which imparts unique chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to achieve.
Properties
CAS No. |
64876-55-7 |
|---|---|
Molecular Formula |
C15H23N3O4S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[acetyl(pentan-2-yl)amino]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H23N3O4S/c1-4-5-11(2)18(12(3)19)10-15(20)17-13-6-8-14(9-7-13)23(16,21)22/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)(H2,16,21,22) |
InChI Key |
PDKAAOCPTMAORX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)







